1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine is a chemical compound with the molecular formula C21H32N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of intermediates such as bis(2-chloroethyl)-cyclopentylamine. This intermediate can be obtained through a series of reactions, including ring-opening addition, chlorination, and substitution reactions . The process is designed to avoid the use of toxic intermediates and to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-Phenyl-4-(4-phenylcyclohexyl)piperazine: Similar structure but with different substituents, leading to variations in biological activity.
1-Amino-4-cyclopentylpiperazine: Another piperazine derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of cyclopentyl and phenylcyclohexyl groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H32N2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C21H32N2/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)23-16-14-22(15-17-23)20-8-4-5-9-20/h1-3,6-7,19-21H,4-5,8-17H2 |
InChI Key |
XGHVBDJQANKKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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